Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a biochemical used for proteomics research . It has a molecular formula of C17H17D4ClO5 and a molecular weight of 344.82 .
Molecular Structure Analysis
The IUPAC name for this compound is diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate . The canonical SMILES representation is CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC
.
Physical And Chemical Properties Analysis
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate is a white solid . It is soluble in chloroform and hot ethanol .
Scientific Research Applications
Enzymatic Synthesis and Catalysis
An enzymatic process for the desymmetrization of prochiral diethyl 3-[3',4'-dichlorophenyl]glutarate, an intermediate in the synthesis of neurokinin (NK) receptor antagonists, highlights the utility of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate in pharmaceutical synthesis. The process involved Candida antarctica lipase B, achieving high conversion rates and enantioselectivity, illustrating the compound's role in producing high-purity pharmaceutical ingredients (Homann et al., 2001).
Material Synthesis
In the field of material science, Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate serves as a precursor in the enzymatic synthesis of poly (ethylene glutarate), a polyester. This work demonstrated the efficiency of ultrasound in enhancing lipase-catalyzed reactions, significantly reducing reaction times and improving polymerization degrees. This application underscores the compound's potential in eco-friendly and efficient polymer production (Zhao et al., 2016).
Molecular Conformation Studies
Research on the conformation of related diester ylides, including structures analogous to Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, provides insights into the molecular behaviors important for chemical synthesis and pharmaceutical applications. These studies reveal how electronic delocalization and intramolecular interactions influence molecular structure, offering valuable information for designing compounds with desired reactivity and properties (Castañeda et al., 2011).
Corrosion Inhibition
While not directly involving Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, studies on similar compounds like α-aminophosphonates have demonstrated potential in corrosion inhibition for mild steel. These findings suggest that derivatives of Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate might also find applications in materials science, particularly in developing new corrosion inhibitors for industrial applications (Gupta et al., 2017).
Chemical Ionization and Mass Spectroscopy
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate, and its derivatives, are also relevant in analytical chemistry, particularly in chemical ionization and mass spectrometry. These techniques allow for the detailed analysis of such compounds, aiding in the synthesis of biologically active molecules and the understanding of their fragmentation patterns, which is crucial for pharmaceutical research and development (Naoshima et al., 1985).
properties
IUPAC Name |
diethyl 2-acetyl-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3/i6D,7D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZWIAJXDJOYLJ-YKVCKAMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(CC(=O)OCC)C(C(=O)C)C(=O)OCC)[2H])[2H])Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675840 |
Source
|
Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-Aceto-3-(4-chlorophenyl-d4)glutarate | |
CAS RN |
1189724-35-3 |
Source
|
Record name | Diethyl 2-acetyl-3-[4-chloro(~2~H_4_)phenyl]pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.